Cannabidiolic acid

Catalog No.
S589052
CAS No.
1244-58-2
M.F
C22H30O4
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabidiolic acid

CAS Number

1244-58-2

Product Name

Cannabidiolic acid

IUPAC Name

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoic acid

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1

InChI Key

WVOLTBSCXRRQFR-DLBZAZTESA-N

SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O

Synonyms

CBDA;β-Resorcylic Acid

Canonical SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

Potential Anti-Inflammatory Properties

Studies show that CBDA exhibits anti-inflammatory properties, potentially making it beneficial for conditions like inflammatory bowel disease and arthritis. One study published in the British Journal of Pharmacology, for example, demonstrated that CBDA effectively reduced inflammation in a mouse model of colitis [].

Potential Anti-Nausea and Anti-Vomiting Effects

CBDA might also hold promise for managing nausea and vomiting. A study published in Life Sciences found that CBDA, unlike CBD, directly activates a specific serotonin receptor (5-HT1A) associated with anti-emetic effects []. This suggests that CBDA could be a potential option for treating nausea and vomiting induced by chemotherapy or other medical interventions.

Potential Neuroprotective Properties

Emerging evidence suggests that CBDA might possess neuroprotective properties. A study published in the journal Molecules found that CBDA protected neurons from oxidative stress-induced damage in a cell culture model []. This finding warrants further investigation into the potential of CBDA for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Cannabidiolic acid is a naturally occurring cannabinoid found predominantly in the cannabis plant. It is the precursor to cannabidiol, which is one of the most studied cannabinoids due to its therapeutic potential. Cannabidiolic acid is primarily located in the glandular trichomes of female cannabis flowers, where it plays a crucial role in the plant's chemistry and pharmacology. The molecular formula of cannabidiolic acid is C22H30O4, and it features a carboxylic acid functional group that distinguishes it from its decarboxylated form, cannabidiol .

The exact mechanism of action of CBDA is still being explored. Unlike CBD, CBDA exhibits a lower affinity for the cannabinoid receptors CB1 and CB2, the primary targets of THC (tetrahydrocannabinol, the psychoactive compound in cannabis) []. Research suggests CBDA may interact with other receptors and enzymes in the body, potentially explaining its therapeutic effects [].

Some proposed mechanisms include:

  • COX-2 Inhibition: CBDA may inhibit the enzyme COX-2, potentially reducing inflammation [].
  • 5-HT1A Receptor Activation: CBDA might activate the 5-HT1A receptor, involved in mood regulation and nausea control.
, most notably decarboxylation, where it loses a carbon dioxide molecule to form cannabidiol. This reaction typically occurs when the compound is heated or exposed to light. Additionally, cannabidiolic acid can react with free radicals and other reactive species, demonstrating antioxidant properties. Studies have shown that cannabidiolic acid can scavenge hydroperoxyl radicals and nitrogen dioxide, with reaction kinetics indicating that certain positions on the molecule are more reactive than others .

Key Reactions:

  • Decarboxylation: Converts cannabidiolic acid to cannabidiol.
  • Radical Scavenging: Reacts with hydroperoxyl radicals and nitrogen dioxide.

Cannabidiolic acid exhibits a range of biological activities. Research indicates that it possesses anti-inflammatory, anti-cancer, anti-emetic, and anti-convulsant properties. Its ability to modulate inflammation and pain pathways makes it a candidate for therapeutic applications in conditions such as epilepsy and chronic pain syndromes. Furthermore, its antioxidant capabilities suggest potential protective effects against oxidative stress .

Cannabidiolic acid is biosynthesized in cannabis plants through the action of cannabidiolic acid synthase on olivetolic acid and cannabigerolic acid. This enzymatic reaction leads to the formation of cannabidiolic acid as a natural product within the plant's metabolic pathways. Synthetic methods for producing cannabidiolic acid include:

  • Chemical Synthesis: Utilizing various reagents and conditions to create cannabidiolic acid from simpler organic compounds.
  • Biotechnological Approaches: Employing microbial fermentation or plant cell cultures to produce cannabidiolic acid in controlled environments .

Studies exploring the interactions of cannabidiolic acid with other compounds have revealed important insights into its pharmacological potential. For instance, research has shown that cannabidiolic acid can enhance the efficacy of certain medications by modulating their absorption or metabolism. Furthermore, its interactions with cannabinoid receptors suggest a complex role in the endocannabinoid system, potentially influencing mood and physiological responses .

Cannabidiolic acid shares structural similarities with several other cannabinoids. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Characteristics
CannabidiolDecarboxylated form of cannabidiolic acidNon-psychoactive; widely studied for therapeutic use
TetrahydrocannabinolPsychoactive; derived from cannabidiolic acidKnown for its euphoric effects; used medically for pain relief
CannabigerolPrecursor to other cannabinoidsNon-psychoactive; potential anti-inflammatory properties
CannabichromeneRare cannabinoid with anti-inflammatory effectsMay enhance the effects of other cannabinoids

Cannabidiolic acid stands out due to its unique carboxylic structure which contributes to its distinct biological activities and reactivity compared to these similar compounds .

Cannabidiolic Acid Synthase (CBDAS) Catalytic Mechanisms

CBDAS (EC 1.21.3.8) catalyzes the stereospecific oxidative cyclization of cannabigerolic acid (CBGA) into CBDA through a flavin adenine dinucleotide (FAD)-dependent mechanism. The enzyme operates via a two-step process:

  • Hydride transfer: A hydride ion from CBGA’s C3 position reduces FAD, forming FADH⁻.
  • Cyclization: The geranyl moiety undergoes cyclization, facilitated by tyrosine-mediated deprotonation, to yield CBDA and hydrogen peroxide (H₂O₂).

Structural studies reveal CBDAS as a 74 kDa monomeric glycoprotein with two domains sandwiching the FAD cofactor. The active site contains conserved residues (His114, Cys176) critical for substrate binding and catalysis. Optimal activity occurs at pH 5.0, with a Kₘ of 0.206 mM for CBGA.

Table 1: Comparative Properties of CBDAS and THCAS

PropertyCBDASTHCAS
Molecular Mass74 kDa74 kDa (glycosylated)
Kₘ (CBGA)0.206 mM0.18 mM
Optimal pH5.04.5–5.5
FAD BindingCovalent (His114, Cys176)Covalent (His114, Cys176)
Product SpecificityCBDA (>95%)THCA (>90%)

Evolutionary Relationship Between CBDAS and THCAS

CBDAS and THCAS share 83.9% amino acid sequence homology, indicating divergence from a common ancestral gene in the Cannabaceae family. Phylogenetic analyses classify these oxidocyclases into three clades:

  • THCAS-like: Dominant in drug-type Cannabis.
  • CBDAS-like: Prevalent in fiber-type cultivars.
  • CBCAS-like: Rare isoforms producing cannabichromenic acid.

Gene duplication events ~28 MYA facilitated functional specialization, with CBDAS acquiring mutations in substrate-binding pockets to favor CBDA over THCA production. Synteny analysis identifies two genomic blocks in Cannabis:

  • Block A: Tandem repeats of CBDAS alleles.
  • Block B: THCAS loci with frequent copy-number variations.

Substrate Specificity and Stereochemical Control in CBDA Production

CBDAS exhibits strict regioselectivity for CBGA but tolerates minor substrate variations:

SubstrateRelative Activity (%)
Cannabigerolic acid100
Cannabinerolic acid15.8
Olivetolic acid + GPP<1

Stereochemical control arises from:

  • Active site topology: A hydrophobic pocket positions CBGA’s geranyl chain for trans-cyclization.
  • Tyrosine gatekeeper: Tyr484 in CBDAS prevents THCA-like tricyclic formation by steric hindrance.

Mutagenesis studies demonstrate that substituting Ala414 with Val in CBDAS enhances catalytic efficiency 3.3-fold while broadening pH tolerance.

Regulatory Mechanisms of CBDA Biosynthesis in Cannabis sativa Cultivars

CBDA production is regulated at multiple levels:

Genetic Factors

  • Chemotype determination: Cultivars with functional CBDAS alleles produce CBDA-dominant phenotypes, while THCAS expression correlates with psychoactive traits.
  • Promoter elements: The CsCBDAS promoter contains stress-responsive motifs (e.g., W-box, MYB) activated by salicylic acid (SA) and methyl jasmonate (MeJA).

Environmental Modulators

  • Trichome development: Glandular trichomes in flowering tops show peak CBDAS activity during weeks 4–6 post-anthesis.
  • Stress induction: Drought and UV-B radiation upregulate CBDAS expression 2.5–4.0-fold via ROS signaling.

Table 2: Phytohormonal Effects on CsCBDAS Promoter Activity

TreatmentFold Induction
Indole-3-acetic acid (IAA)3.2
Gibberellic acid (GA₃)2.8
Salicylic acid (SA)4.1
Abscisic acid (ABA)1.5

XLogP3

6.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

358.21440943 g/mol

Monoisotopic Mass

358.21440943 g/mol

Heavy Atom Count

26

Appearance

Powder

UNII

FJX8O3OJCD

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1244-58-2

Wikipedia

Cannabidiolic_acid
Tetrakis(trifluoropropyl)tetramethylcyclotetrasiloxane

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Other aromatic polyketides [PK1312]

Dates

Modify: 2023-08-15

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